3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid
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Overview
Description
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid is an organic compound with a complex structure that includes a sulfamoyl group, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 2-methyl-4-sulfamoylphenol with an appropriate alkylating agent to introduce the propanoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide derivative.
Scientific Research Applications
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a sulfamoyl group.
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a sulfamoyl group.
3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid: Contains a benzimidazole ring instead of a phenoxy group.
Uniqueness
3-(2-Methyl-4-sulfamoylphenoxy)propanoic acid is unique due to its combination of a sulfamoyl group and a phenoxy group, which imparts distinct chemical properties and biological activities
Properties
Molecular Formula |
C10H13NO5S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-(2-methyl-4-sulfamoylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
LVJOAAZUFHPNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OCCC(=O)O |
Origin of Product |
United States |
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